1-Hydroxytrimazosin
Description
1-Hydroxytrimazosin is a metabolite identified in studies analyzing the extracellular products of Bacillus subtilis subsp. stecoris. It is characterized by a hydroxyl group attached to the parent compound, trimazosin, a quinazoline-derived alpha-1 adrenergic receptor antagonist used clinically for hypertension management. The hydroxylation likely alters its physicochemical properties, such as polarity and solubility, which may influence its pharmacokinetic profile and biological activity.
Properties
CAS No. |
88321-10-2 |
|---|---|
Molecular Formula |
C20H29N5O7 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2,3-dihydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29N5O7/c1-20(28,10-26)11-32-19(27)25-7-5-24(6-8-25)18-22-14-12(17(21)23-18)9-13(29-2)15(30-3)16(14)31-4/h9,26,28H,5-8,10-11H2,1-4H3,(H2,21,22,23) |
InChI Key |
VEBRPYJKGGXNTN-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |
Canonical SMILES |
CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |
Synonyms |
1-hydroxytrimazosin 2-hydroxy-2-hydroxymethylpropyl-4(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-1-piperazine carboxylic acid CP 23,445 CP 23445 CP-23445 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimazosin Hydrochloride
- Structure : Trimazosin (CAS: 53746-46-6) is a quinazoline derivative with a piperazinyl side chain. The parent compound lacks the hydroxyl group present in 1-Hydroxytrimazosin.
- Pharmacology : As an alpha-1 adrenergic blocker, trimazosin reduces blood pressure by vasodilation. Its metabolite, this compound, may retain partial receptor affinity but with modified absorption and excretion due to increased hydrophilicity.
- Clinical Use : Approved for hypertension, trimazosin’s therapeutic effects are well-documented, whereas this compound’s bioactivity remains understudied .
Hydroxysimazine (2-Hydroxysimazine)
- Structure: A triazine derivative with hydroxyl and ethylamino substituents (CAS: 2599-11-3). Unlike this compound’s quinazoline core, hydroxysimazine features a triazinone ring.
- Function : Hydroxysimazine is a degradation product of simazine, a herbicide. The hydroxyl group enhances environmental persistence but reduces herbicidal activity compared to its chlorinated precursor.
- Toxicity : Simazine derivatives are associated with endocrine-disrupting effects, while this compound’s toxicity profile is uncharacterized .
Fenpyroximate
- Structure : An acaricide with a pyrazole moiety, unrelated to quinazolines or triazines.
- Activity : In the same metabolomics study, fenpyroximate showed comparable retention time (5.91 min) to this compound but a higher VIP score (1.90 vs. 1.87), indicating stronger discriminatory power in the model .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Biological Role | VIP Score | FC | p-value |
|---|---|---|---|---|---|---|
| This compound | Quinazoline | Hydroxyl, piperazinyl | Metabolite (potential antimicrobial) | 1.87 | 0.75 | <0.01 |
| Trimazosin | Quinazoline | Piperazinyl | Antihypertensive | N/A | N/A | N/A |
| Hydroxysimazine | Triazinone | Hydroxyl, ethylamino | Herbicide degradation product | N/A | N/A | N/A |
| Fenpyroximate | Pyrazole | Benzoyl, methoxy | Acaricide | 1.90 | 0.69 | <0.01 |
Key Research Findings
Structural Impact on Activity : Hydroxylation in this compound may reduce membrane permeability compared to trimazosin, limiting its CNS penetration but enhancing renal excretion .
agricultural) .
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